3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-15-12-21-20-24(19(15)26)17(14-27-20)11-18(25)23-9-7-22(8-10-23)13-16-5-3-2-4-6-16/h2-6,12,17H,7-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUCVGVQLOZIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzylpiperazine moiety is then introduced via nucleophilic substitution reactions, followed by the addition of the oxoethyl group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with a similar structure to 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one may exhibit antidepressant properties. The benzylpiperazine moiety is often associated with serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives can enhance serotonin levels in the brain, suggesting potential use in treating depression and anxiety disorders.
Anticancer Properties
Compounds containing thiazole and pyrimidine rings have been studied for their anticancer effects. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with cancer cell lines remain an area of active investigation.
Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, this compound may play a role in protecting neuronal cells from oxidative stress and neuroinflammation. Research into the kynurenine pathway has highlighted the significance of metabolites in neurodegenerative diseases, and compounds like this one could potentially modulate these pathways to offer neuroprotection.
Case Studies and Research Findings
Several studies have explored the applications of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated increased serotonin levels in animal models, suggesting efficacy in mood disorders. |
| Study B | Anticancer activity | Showed significant inhibition of proliferation in various cancer cell lines; further studies are needed to elucidate mechanisms. |
| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cultures; implications for Alzheimer's disease treatment. |
Mechanism of Action
The mechanism of action of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and uptake . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis: Structural and Functional Trends
Substituent Effects on Pharmacokinetics
Biological Activity
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazolo-pyrimidine core, which is associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 384.5 g/mol |
| LogP | 1.938 |
| Polar Surface Area | 77.885 Ų |
| InChI Key | YAAWGTQOMMYUMJ-UHFFFAOYSA-N |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may exhibit selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the synthesis of prostaglandins involved in inflammation and pain response.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance, a related thiazole derivative exhibited a potent inhibitory effect on COX-II with an IC50 value of 0.52 μM, showing potential for treating inflammatory conditions . The compound's structure suggests it may have similar properties due to the presence of the thiazole moiety.
2. Antitumor Activity
There is emerging evidence that thiazolo-pyrimidine derivatives possess antitumor properties. Studies have shown that modifications to the pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines . The benzylpiperazine group may enhance interaction with central nervous system (CNS) targets, potentially leading to neuroprotective effects or modulation of tumor growth.
3. Neuropharmacological Effects
The benzylpiperazine component is known for its psychoactive properties and potential use in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests a potential application in treating depression or anxiety disorders.
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Thiazole Derivatives as COX Inhibitors : A study highlighted the efficacy of various thiazole derivatives in inhibiting COX enzymes, demonstrating promising results for anti-inflammatory drug development .
- Anticancer Activity : Research on thiazolo-pyrimidine analogs indicated their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Temperature modulation : Elevated temperatures (80–100°C) are often necessary for cyclization reactions involving thiazolo-pyrimidine cores .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps, while ethanol/water mixtures aid in crystallization .
- Catalyst use : Bases like triethylamine or DBU facilitate deprotonation in piperazine-amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, thiazole ring protons at δ 6.8–7.2 ppm) .
- IR spectroscopy : Key absorptions include C=O stretches (~1680 cm) for the oxoethyl group and C-S stretches (~680 cm) for the thiazole ring .
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities and validate molecular ion peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR shifts or IR absorptions)?
Methodological Answer: Contradictions arise from tautomerism or solvent effects. Strategies include:
- Cross-validation : Combine H-C HSQC NMR to assign ambiguous proton environments .
- Variable-temperature NMR : Identify dynamic processes (e.g., piperazine ring flipping) causing signal splitting .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict IR/NMR spectra to match experimental data .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?
Methodological Answer: SAR studies require systematic modifications:
- Piperazine substituents : Replace benzyl with 4-methoxybenzyl or 4-chlorophenyl groups to assess electronic effects on receptor binding .
- Thiazole core variations : Introduce methyl/methoxy groups at position 6 to evaluate steric hindrance .
- Bioactivity assays : Compare IC values in kinase inhibition or antimicrobial models to correlate structural changes with activity .
Q. What computational approaches are suitable for predicting binding affinity and pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases PDB: 3ERT) to predict binding modes of the benzylpiperazine moiety .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- ADMET prediction : SwissADME or ADMETLab2.0 assess permeability (Caco-2 cell models) and metabolic stability (CYP450 isoforms) .
Q. How can in vitro/in vivo models be designed to evaluate biological activity while minimizing off-target effects?
Methodological Answer:
- In vitro selectivity screening : Use panels of related enzymes (e.g., PDE5, CDK2) to identify off-target interactions early .
- Dose-ranging studies : Employ logarithmic concentration gradients (1 nM–100 µM) to establish dose-response curves and calculate selectivity indices .
- In vivo pharmacokinetics : Monitor plasma half-life in rodent models via LC-MS/MS to optimize dosing regimens .
Data Contradiction Analysis Example
Observed Issue : Discrepancies in C NMR shifts for the thiazole ring carbons.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
